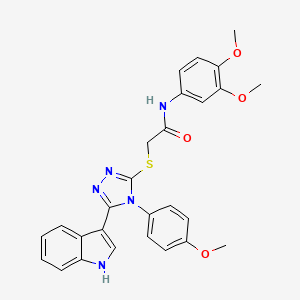
2-((5-(1H-indol-3-yl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)-N-(3,4-dimethoxyphenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-((5-(1H-indol-3-yl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)-N-(3,4-dimethoxyphenyl)acetamide is a useful research compound. Its molecular formula is C27H25N5O4S and its molecular weight is 515.59. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 2-((5-(1H-indol-3-yl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)-N-(3,4-dimethoxyphenyl)acetamide , a derivative of triazole, has garnered attention for its diverse biological activities. This article reviews the compound's synthesis, biological mechanisms, and therapeutic potential, particularly focusing on its anticancer properties.
The molecular formula of the compound is C27H25N5O4S, with a molecular weight of approximately 525.6 g/mol. The structure includes an indole moiety, a triazole ring, and various aromatic groups that contribute to its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C27H25N5O4S |
| Molecular Weight | 525.6 g/mol |
| IUPAC Name | This compound |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Key steps include:
- Formation of the Triazole Ring : This is achieved through cyclization reactions involving suitable precursors.
- Introduction of Functional Groups : Various functional groups are introduced to enhance biological activity and solubility.
- Optimization : Reaction conditions such as temperature and solvent choice are optimized for yield and purity.
Anticancer Properties
Recent studies have highlighted the anticancer potential of triazole derivatives, including this compound. The mechanisms through which it exerts its effects include:
- Inhibition of Enzymatic Activity : The compound shows potential in inhibiting key enzymes involved in cancer cell proliferation, such as thymidylate synthase and histone deacetylase (HDAC) .
- Induction of Apoptosis : It has been observed to induce apoptosis in various cancer cell lines through modulation of cellular signaling pathways .
Case Studies
- Cell Line Studies : In vitro studies demonstrated that this compound exhibited significant cytotoxicity against several cancer cell lines including HCT-116 (colon carcinoma) and T47D (breast cancer), with IC50 values indicating effective concentration levels for therapeutic action .
| Cell Line | IC50 Value (μM) |
|---|---|
| HCT-116 | 6.2 |
| T47D | 27.3 |
- Mechanism-Based Approaches : Research indicates that the compound interacts with specific molecular targets that are crucial for cancer cell survival and proliferation .
Antimicrobial Activity
Beyond its anticancer properties, this compound also exhibits antimicrobial activity against various pathogens. Its mechanism involves disrupting microbial cell membranes and inhibiting essential metabolic pathways .
科学的研究の応用
Chemistry
In the realm of chemistry, this compound serves as a valuable building block for synthesizing more complex molecules. Its unique structural features allow for modifications that can lead to new chemical entities with varied properties.
Biology
Research has indicated significant biological activities associated with this compound:
-
Anticancer Activity : The compound exhibits promising effects against various cancer cell lines. For example, derivatives have shown IC50 values in the nanomolar range against HeLa and MCF-7 cells, indicating strong antiproliferative activity.
Compound Cell Line IC50 (μM) Mechanism of Action 7d HeLa 0.52 Induces apoptosis, inhibits tubulin polymerization 7d MCF-7 0.34 G2/M phase arrest -
Antimicrobial Properties : Compounds with similar structures have demonstrated moderate antibacterial activity against pathogens such as E. coli and S. aureus.
Compound Microorganism Activity Level 4a E. coli Moderate 5b S. aureus Moderate
Medicine
Due to its structural characteristics, this compound is being explored as a potential therapeutic agent. Its mechanisms of action include:
- Inhibition of Tubulin Polymerization : Disruption of microtubule dynamics can lead to cell cycle arrest.
- Induction of Apoptosis : The compound promotes apoptosis in cancer cells through intrinsic pathways involving caspase activation.
Industry
In industrial applications, this compound is utilized in developing new materials with specific properties such as enhanced conductivity or fluorescence. Its versatility makes it suitable for various applications in material science.
Case Studies
Several key studies have evaluated the biological activity of compounds related to 2-((5-(1H-indol-3-yl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)-N-(3,4-dimethoxyphenyl)acetamide :
- Study on Anticancer Activity : Research demonstrated that similar indole-triazole derivatives significantly inhibited growth across multiple cancer cell lines.
- Antimicrobial Screening : A series of triazole-thiol compounds were screened against common pathogens, revealing several candidates with promising antibacterial properties.
特性
IUPAC Name |
N-(3,4-dimethoxyphenyl)-2-[[5-(1H-indol-3-yl)-4-(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H25N5O4S/c1-34-19-11-9-18(10-12-19)32-26(21-15-28-22-7-5-4-6-20(21)22)30-31-27(32)37-16-25(33)29-17-8-13-23(35-2)24(14-17)36-3/h4-15,28H,16H2,1-3H3,(H,29,33) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLXWGQFARCLSCK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)NC3=CC(=C(C=C3)OC)OC)C4=CNC5=CC=CC=C54 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H25N5O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
515.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













